(R)-Bicalutamide vs. (S)-Bicalutamide: 100-Fold Higher Steady-State Plasma Concentration Enables Dominant Pharmacological Activity
At steady state following daily oral administration of racemic bicalutamide, the concentration of (R)-bicalutamide is approximately 100-fold higher than that of (S)-bicalutamide [1]. The (R)-enantiomer accounts for about 99% of total steady-state plasma levels, while the (S)-enantiomer is rapidly cleared [2]. The (R)-enantiomer possesses a long elimination half-life of approximately one week and accumulates about 10-fold in plasma during daily administration, whereas the (S)-enantiomer is rapidly absorbed and cleared [1].
| Evidence Dimension | Steady-state plasma concentration ratio and enantiomer contribution |
|---|---|
| Target Compound Data | (R)-bicalutamide Css: ~100-fold higher than (S)-enantiomer; accounts for 99% of total steady-state plasma levels; half-life ~1 week; accumulates ~10-fold |
| Comparator Or Baseline | (S)-bicalutamide: rapidly cleared; contributes only ~1% of total steady-state plasma levels |
| Quantified Difference | 100-fold higher steady-state concentration for (R)-enantiomer; 99% vs. 1% contribution to total plasma drug |
| Conditions | Human pharmacokinetic studies following daily oral administration of racemic bicalutamide 50-150 mg |
Why This Matters
Researchers requiring isolated (R)-bicalutamide avoid the confounding pharmacokinetic noise and potential metabolic burden of the rapidly cleared but pharmacologically inactive (S)-enantiomer.
- [1] Cockshott ID. Bicalutamide: clinical pharmacokinetics and metabolism. Clin Pharmacokinet. 2004;43(13):855-878. doi:10.2165/00003088-200443130-00002 View Source
- [2] Purdue University CDEK. Bicalutamide API Monograph. View Source
